4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(methylthio)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one
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Description
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(methylthio)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H32N4O3S and its molecular weight is 480.63. The purity is usually 95%.
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Scientific Research Applications
G Protein-Biased Dopaminergics Discovery
Research has identified 1,4-disubstituted aromatic piperazines as privileged structures that interact with aminergic G protein-coupled receptors. The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into these structures has led to the development of high-affinity dopamine receptor partial agonists. These compounds have been shown to favor activation of G proteins, especially Go, over β-arrestin recruitment at dopamine D2 receptors. This research paves the way for designing G protein-biased partial agonists as potential therapeutics, with 2-methoxyphenylpiperazine 16c displaying antipsychotic activity in vivo (Möller et al., 2017).
Degradation Kinetics in Aqueous Solutions
The degradation kinetics of similar compounds in aqueous solutions have been studied, revealing the influence of pH and temperature on their stability. For instance, the hydrolysis of 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c] pyridine at various temperatures and pH levels showed specific acid- and base-catalyzed reactions, along with spontaneous water-catalyzed degradation. These studies provide insights into the chemical stability of these compounds, which is crucial for their potential application in pharmaceutical formulations (Muszalska & Wituła, 2005).
Crystallographic Studies
Crystallographic studies of related compounds, such as 1-aryl-4-(biarylmethylene)piperazines, have been conducted to understand their structural properties. These studies are fundamental in the drug design process, allowing for the optimization of drug-receptor interactions by revealing the molecular conformations and interactions critical for binding efficacy. For example, the crystal packing of certain derivatives indicated extensive hydrogen bonding, which could influence their biological activity (Ullah & Altaf, 2014).
Properties
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[(4-methylsulfanylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-19-18-22(31)24(26(32)30(19)16-17-33-2)25(20-7-9-21(34-3)10-8-20)29-14-12-28(13-15-29)23-6-4-5-11-27-23/h4-11,18,25,31H,12-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRFHQDDCALYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)SC)N3CCN(CC3)C4=CC=CC=N4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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